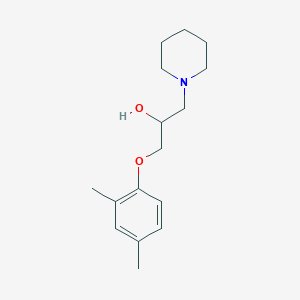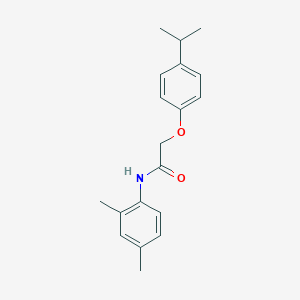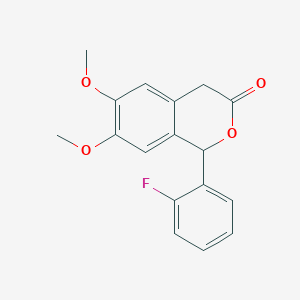![molecular formula C11H13Cl2NO3S B259197 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine, also known as DCB-M, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in various fields.
作用机制
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the control of insect pest populations.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the control of insect pest populations, and the synthesis of novel materials with unique properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the study of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine, including the optimization of the synthesis method for higher yield and purity, the further investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as materials science and biotechnology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The synthesis method of this compound has been optimized for high yield and purity, and it has been extensively studied for its potential applications in various fields. The mechanism of action of this compound is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects and potential toxicity. The future directions for the study of this compound include the optimization of the synthesis method, further investigation of its mechanism of action, and exploration of its potential applications in other fields.
合成方法
The synthesis of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine involves a multi-step process that includes the reaction of morpholine with 2,4-dichlorobenzyl chloride, followed by the reaction with sodium hydrosulfite to form the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
科学研究应用
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to control the growth of certain insect pests. In materials science, this compound has been studied for its potential use in the synthesis of novel materials with unique properties.
属性
分子式 |
C11H13Cl2NO3S |
|---|---|
分子量 |
310.2 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-10-2-1-9(11(13)7-10)8-18(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6,8H2 |
InChI 键 |
BJYZDPYXLGLVBN-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)


![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
